4-(Cyclohexyloxy)-2-methylaniline
Overview
Description
4-(Cyclohexyloxy)-2-methylaniline is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidative Dearomatization in Phenols and Anilines
The treatment of 2-methylphenols and 2-methylanilines, which includes compounds similar to 4-(Cyclohexyloxy)-2-methylaniline, with specific iodane reagents, led to regioselective dearomatization into ortho-quinol imines and cyclohexa-2,4-dienone derivatives. This is a significant process in synthetic chemistry, as it allows for the creation of complex structures from simpler phenols and anilines (Quideau et al., 2005).
Study on Cyclopropylamines and Oxidative N-dealkylation
Research involving the oxidative N-dealkylation of cyclopropylamines, a category which encompasses structures related to 4-(Cyclohexyloxy)-2-methylaniline, was conducted. This study provides insights into the behavior of cyclopropylamines under oxidative conditions and their interaction with enzymes like horseradish peroxidase (Shaffer et al., 2001).
Jet-Cooled Laser-Induced Fluorescence Spectroscopy of Methylcyclohexoxy Radicals
In atmospheric chemistry, cyclohexoxy radicals and their methyl substituted variants, akin to 4-(Cyclohexyloxy)-2-methylaniline, play an important role. The study of these radicals through jet-cooled laser-induced fluorescence spectroscopy provides valuable information on their structures and helps in developing methods for their monitoring (Lin et al., 2012).
Dielectric Studies of N-Methylaniline Derivatives
Research on the dielectric properties of N-methylaniline derivatives, which include structures similar to 4-(Cyclohexyloxy)-2-methylaniline, offers insights into their chemical behavior and intermolecular interactions. This is crucial in fields like materials science and molecular physics (Tucker & Walker, 1970).
Formation of Quinoneimine Intermediate of Fluoro-N-methylaniline
The study of the formation of a quinoneimine intermediate from fluoro-N-methylaniline, which is structurally related to 4-(Cyclohexyloxy)-2-methylaniline, highlights the complex reactions these compounds can undergo. This research is important for understanding the chemical transformations and potential reactivity of these compounds (Driscoll et al., 2010).
Multikilogram-Scale Synthesis Using Pd/C-Mediated Suzuki Coupling
The Pd/C-mediated Suzuki coupling process, used in the synthesis of derivatives similar to 4-(Cyclohexyloxy)-2-methylaniline, demonstrates the scalability and efficiency of such synthetic methods in producing complex organic compounds (Ennis et al., 1999).
Visible Light Photoredox Catalysis with N-hydroxyphthalimide
The use of N-hydroxyphthalimide in visible light photoredox catalysis for cyclization reactions involving N-methylanilines, which are structurally related to 4-(Cyclohexyloxy)-2-methylaniline, represents a significant advancement in organic synthesis. This method allows for the efficient and mild preparation of complex heterocycles (Yadav & Yadav, 2017).
Catalytic Upgrading of Lignin-Derived Pyrolysis Bio-Oil
The catalytic upgrading of compounds like 4-methylanisole, closely related to 4-(Cyclohexyloxy)-2-methylaniline, has applications in converting lignin-derived pyrolysis bio-oil into valuable fuels. This process contributes to the development of renewable energy sources (Saidi et al., 2021).
properties
IUPAC Name |
4-cyclohexyloxy-2-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZFTKZBNLAWHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCCCC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexyloxy)-2-methylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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